molecular formula C19H27N5O3 B7175111 N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide

N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B7175111
M. Wt: 373.4 g/mol
InChI Key: BSVNERUDNZBEHG-UHFFFAOYSA-N
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Description

N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an imidazolidinone moiety, and a benzoyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Imidazolidinone Moiety: This step involves the reaction of the piperidine derivative with an appropriate isocyanate to form the imidazolidinone ring.

    Attachment of the Benzoyl Group: The final step involves the acylation of the amine group with 4-methylbenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone moiety, potentially converting them to alcohols.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, the compound could serve as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The imidazolidinone moiety might be involved in hydrogen bonding with biological macromolecules, while the piperidine ring could enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(benzoylamino)ethyl]piperidine-1-carboxamide: Lacks the imidazolidinone moiety, which may reduce its biological activity.

    N-[2-[(4-chlorobenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide: Similar structure but with a chlorine substituent, which could alter its reactivity and biological properties.

Uniqueness

N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide is unique due to the presence of both the imidazolidinone and piperidine rings, which confer distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-[(4-methylbenzoyl)amino]ethyl]-4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-14-2-4-15(5-3-14)17(25)20-8-9-21-18(26)23-11-6-16(7-12-23)24-13-10-22-19(24)27/h2-5,16H,6-13H2,1H3,(H,20,25)(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVNERUDNZBEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCNC(=O)N2CCC(CC2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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